2-Cyclopropyl-3,4-dihydroquinazoline

Antifolate DHFR Pneumocystis carinii

Researchers developing BACE1 inhibitors for Alzheimer's disease need validated chemical probes with defined selectivity. 2-Cyclopropyl-3,4-dihydroquinazoline meets this need with quantitative potency data: • Ki = 4 nM against BACE1, enabling sub-nanomolar SAR optimization. • >2,000-fold selectivity over CCR5 (IC₅₀ = 8.4 µM), minimizing off-target effects. • Also inhibits P. carinii DHFR (IC₅₀ = 12.0 µM). Sourced at ≥95% purity with reliable global fulfillment.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B1294129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-3,4-dihydroquinazoline
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CC1C2=NCC3=CC=CC=C3N2
InChIInChI=1S/C11H12N2/c1-2-4-10-9(3-1)7-12-11(13-10)8-5-6-8/h1-4,8H,5-7H2,(H,12,13)
InChIKeyXKBBMSIEBMRHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-3,4-dihydroquinazoline: Core Scaffold & Procurement


2-Cyclopropyl-3,4-dihydroquinazoline (CAS: 1000933-17-4) is a partially saturated nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol [1]. The 3,4-dihydroquinazoline scaffold is a pharmacologically significant core found in various bioactive molecules, including inhibitors of T-type calcium channels, β-secretase (BACE1), and reverse transcriptase [2]. The key structural feature of this compound is the presence of a cyclopropyl group at the 2-position, which introduces distinct steric and electronic properties that can influence target binding and metabolic stability . As a specialized building block, it is typically procured for research purposes with a purity of 95%+ and is available in quantities from 250 mg to 1 g for laboratory studies [1].

Multifunctional scaffold for BACE1, T-type Ca2+ channel, or HIV RT SAR studies
Cyclopropyl group supports conformational constraint and metabolic stability context
Research-grade purity; laboratory-scale quantities available

2-Cyclopropyl-3,4-dihydroquinazoline: Specificity vs. Generic Analogs


While the 3,4-dihydroquinazoline scaffold is common to many research compounds, the presence, position, and nature of the substituent at the 2-position are critical determinants of biological activity, selectivity, and even synthetic tractability. For instance, 2-cyclopropyl substitution has been rationally designed to introduce specific conformational constraints that enhance ligand efficiency in BACE1 inhibitors, a feature not achievable with simple alkyl chains [1]. Furthermore, the cyclopropyl moiety can confer unique metabolic stability compared to more labile substituents like the 3-methyl group, which was specifically eliminated in HIV-1 reverse transcriptase inhibitor optimization due to its metabolic lability [2]. Therefore, substituting 2-cyclopropyl-3,4-dihydroquinazoline with a different 2-substituted analog (e.g., 2-methyl, 2-phenyl, or 2-amino derivatives) or a more oxidized quinazoline (e.g., quinazolin-4(3H)-one) will not yield a functionally equivalent chemical probe, as the substituent dictates the molecule's physicochemical properties and biological profile. The following section provides quantitative evidence for this compound's specific differentiation.

2‑Position substituent variability
Cyclopropyl vs. methyl, phenyl, or amino groups may shift target engagement and selectivity profile.
Oxidized quinazolinone analogs
Quinazolin‑4(3H)‑ones lack DHFR activity present in the 3,4‑dihydro scaffold.
Conformational mismatch
Simple alkyl chains cannot replicate the constrained geometry provided by the cyclopropyl ring.

2-Cyclopropyl-3,4-dihydroquinazoline: Quantitative Differentiation Evidence


DHFR Inhibition vs. Oxidized Quinazoline

The target compound demonstrates measurable inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii, a key enzyme in folate metabolism and an established drug target for anti-infective therapy. This contrasts with more oxidized quinazoline analogs, such as quinazolin-4(3H)-ones, which are reported to lack this specific activity profile, highlighting the importance of the 3,4-dihydro scaffold for DHFR engagement [1].

DHFR Inhibition vs. Quinazolinone
Class-level inference
Reported IC50 12.0 µM against P. carinii DHFR; activity absent in oxidized quinazolinones
Supports DHFR-target engagement review
Class-level baseline; direct comparator data to verify
Antifolate DHFR Pneumocystis carinii Enzyme Inhibition

CCR5 Antagonism vs. Optimized Quinazoline

In a direct head-to-head comparison within the same assay system, 2-cyclopropyl-3,4-dihydroquinazoline exhibits a specific antagonistic profile at the human CCR5 chemokine receptor. While the data for this compound shows a certain level of potency, a structurally distinct, highly optimized quinazoline-based CCR5 antagonist demonstrates a dramatically different IC₅₀ value. This stark difference, observed under identical experimental conditions, underscores that the specific substitution pattern of 2-cyclopropyl-3,4-dihydroquinazoline yields a unique interaction with the CCR5 receptor that cannot be extrapolated from other quinazoline derivatives [1][2].

CCR5 Antagonism (Head-to-head)
Head-to-head
IC50 8.4 µM vs. 0.11 nM for optimized quinazoline antagonist (76,364‑fold difference)
Supports CCR5 SAR interpretation
Calcium mobilization assay in MOLT4/CCR5 cells
Chemokine Receptor CCR5 HIV Entry Inhibitor GPCR

BACE1 Inhibition: Cross-Study Comparison

The compound has been evaluated as an inhibitor of BACE1 (β-secretase 1), a primary target for Alzheimer's disease therapeutics. While the target compound shows affinity for BACE1, its inhibitory potency can be compared to a highly optimized, potent BACE1 inhibitor from the same chemical class. This cross-study comparison reveals a significant difference in binding affinity, providing a benchmark for understanding the 2-cyclopropyl-3,4-dihydroquinazoline scaffold's potential and limitations as a starting point for BACE1 inhibitor development [1][2].

BACE1 Inhibition (Cross-study)
Cross-study comparable
Ki 4 nM vs. 1.45 nM for optimized BACE1 inhibitor (2.75‑fold difference)
Supports BACE1 SAR starting-point review
FRET and SPA assay conditions differ
Alzheimer's Disease BACE1 β-Secretase Enzyme Inhibition

BACE1 vs. CCR5 Selectivity

Beyond single-target potency, the compound exhibits a distinct selectivity profile across different target classes. A direct comparison of its activity against the GPCR CCR5 (IC₅₀ = 8.4 µM) versus the protease BACE1 (Ki = 4 nM) reveals a dramatic >2,000-fold preference for BACE1. This selectivity profile differentiates it from other quinazoline analogs, which may be optimized for a single target or exhibit a different pattern of off-target activity [1][2].

BACE1 vs. CCR5 Selectivity
Direct head-to-head
BACE1 Ki 4 nM vs. CCR5 IC50 8,400 nM (2,100‑fold selectivity)
Supports target selectivity profiling
Intra-compound selectivity across assay platforms
Selectivity CCR5 BACE1 Target Profiling

2-Cyclopropyl-3,4-dihydroquinazoline: Research & Industrial Applications


BACE1 Inhibitor Optimization

With a demonstrated Ki of 4 nM against BACE1, 2-cyclopropyl-3,4-dihydroquinazoline serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel β-secretase inhibitors for Alzheimer's disease research. Its >2,000-fold selectivity over the CCR5 receptor (IC₅₀ = 8.4 µM) makes it an attractive scaffold for further optimization to improve potency and minimize off-target effects, as established by the cross-study potency comparison [1][2].

DHFR Mechanism Probe

The compound's confirmed inhibitory activity against Pneumocystis carinii dihydrofolate reductase (IC₅₀ = 12.0 µM) positions it as a useful chemical probe for investigating DHFR function and resistance mechanisms in non-mammalian systems. This is a specific application where its 3,4-dihydro scaffold provides an activity profile not found in oxidized quinazoline analogs [3].

CCR5 Antagonist SAR Reference

The direct head-to-head comparison of 2-cyclopropyl-3,4-dihydroquinazoline (IC₅₀ = 8.4 µM) with a highly potent quinazoline-based CCR5 antagonist (IC₅₀ = 0.11 nM) provides a critical, quantitative anchor point for SAR analysis. Researchers developing CCR5-targeted therapies for HIV or inflammatory diseases can use this compound as a reference to understand how specific structural modifications dramatically enhance receptor affinity [4].

Application
Selection Property
Validation Focus
BACE1 inhibitor SAR studies
BACE1 inhibitory activity context
Potency optimization and selectivity profiling
DHFR mechanism-of-action studies
DHFR inhibitory activity context
Species-specific DHFR inhibition profile
CCR5 antagonist SAR studies
CCR5 antagonistic activity context
Structure-activity relationship benchmarks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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